

The Natural Occurrence of 4-Phenylthiazole Analog: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylthiazole

Cat. No.: B157171

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Introduction

The **4-phenylthiazole** scaffold is a privileged heterocyclic motif found in a multitude of synthetic compounds with diverse biological activities. While the chemical space of synthetic **4-phenylthiazole** derivatives has been extensively explored, their natural occurrence is significantly less documented. This technical guide provides an in-depth exploration of the known naturally occurring **4-phenylthiazole** analogs, focusing on their isolation, structure, proposed biosynthesis, and biological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Naturally Occurring 4-Phenylthiazole Analogs: The Thiasporine Family

To date, the primary examples of naturally occurring **4-phenylthiazole** analogs are the thiasporines, isolated from the marine-derived actinomycete *Actinomycetospira chlora* (strain SNC-032). This bacterium was isolated from a sediment sample collected in a mangrove swamp in Vava'u, Tonga.[1][2] Bioassay-guided fractionation of the bacterial extract led to the isolation of two **4-phenylthiazole**-containing compounds, thiasporine B and thiasporine C, alongside thiasporine A, which possesses a related 5-hydroxy-4H-1,3-thiazin-4-one moiety.[1][3]

Data Presentation: Physicochemical Properties and Yields

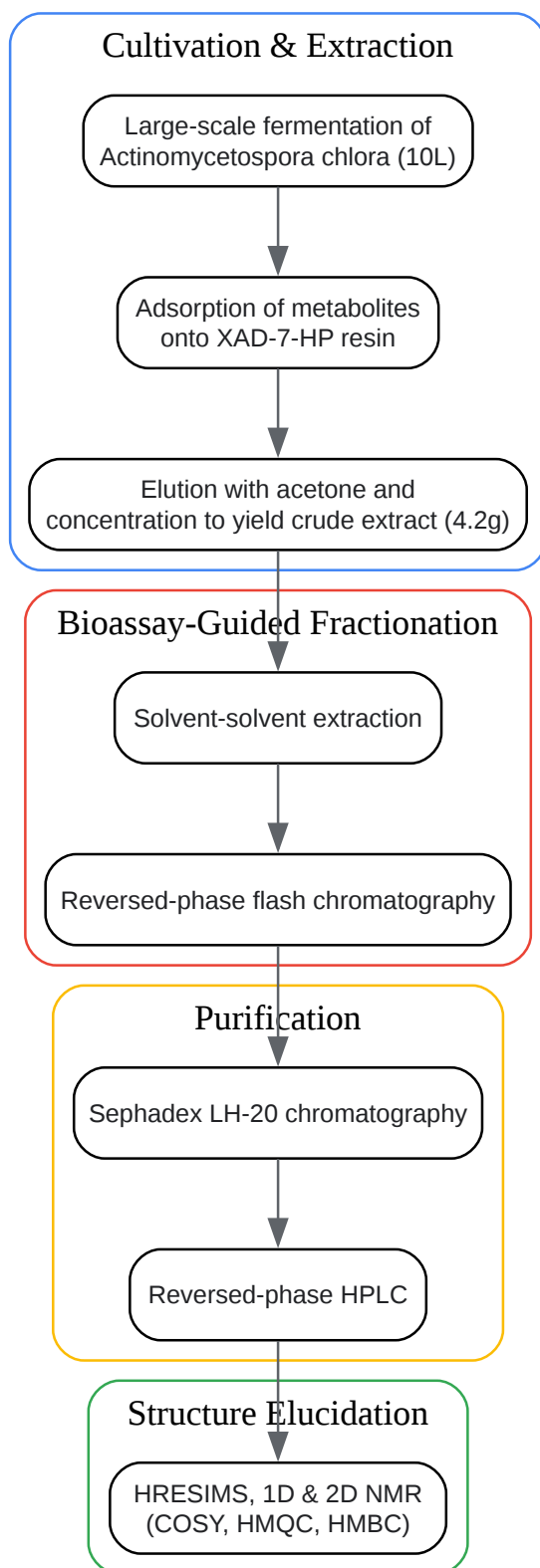
The following table summarizes the key physicochemical data and isolation yields for the naturally occurring thiasporine analogs. It is important to note that the yields represent the amount of pure compound obtained from a 10 L culture of *Actinomycetospora chlora* and do not necessarily reflect the absolute concentration within the organism.^[1]

Compound	Structure	Molecular Formula	Molecular Weight (Da)	Isolation Yield (mg/10L culture)
Thiasporine B	2-(methylamino)phenyl-4-thiazolecarboxylic acid	C ₁₁ H ₁₀ N ₂ O ₂ S	234.28	3.2
Thiasporine C	methyl 2-((2-(methylamino)phenyl)thiazol-4-yl)carboxylate	C ₁₂ H ₁₂ N ₂ O ₂ S	248.30	1.8

Experimental Protocols

The isolation and structure elucidation of thiasporines B and C involved a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

General Experimental Workflow



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Caption: General workflow for the isolation and identification of thiasporines.

Detailed Methodologies

1. Cultivation and Extraction:

- Actinomycetospora chlorea (SNC-032) was cultured in ten 2.8 L Fernbach flasks, each containing 1 L of a seawater-based medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO_3 , 40 mg $\text{Fe}_2(\text{SO}_4)_3 \cdot 4\text{H}_2\text{O}$, 100 mg KBr).[1]
- The flasks were shaken at 200 rpm at 27 °C for 7 days.[1]
- After cultivation, sterilized XAD-7-HP resin (20 g/L) was added to each flask, and the culture was shaken for an additional 2 hours to adsorb the organic metabolites.[1]
- The resin was collected by filtration, washed with deionized water, and eluted with acetone.[1]
- The acetone eluate was concentrated under reduced pressure to yield the crude extract.[1]

2. Bioassay-Guided Fractionation and Purification:

- The crude extract was subjected to solvent-solvent extraction and reversed-phase flash chromatography to obtain cytotoxic fractions.[1]
- Final purification of the active fractions was achieved using Sephadex LH-20 chromatography followed by gradient reversed-phase high-performance liquid chromatography (HPLC) to yield pure thiasporines B and C.[1]

3. Structure Elucidation:

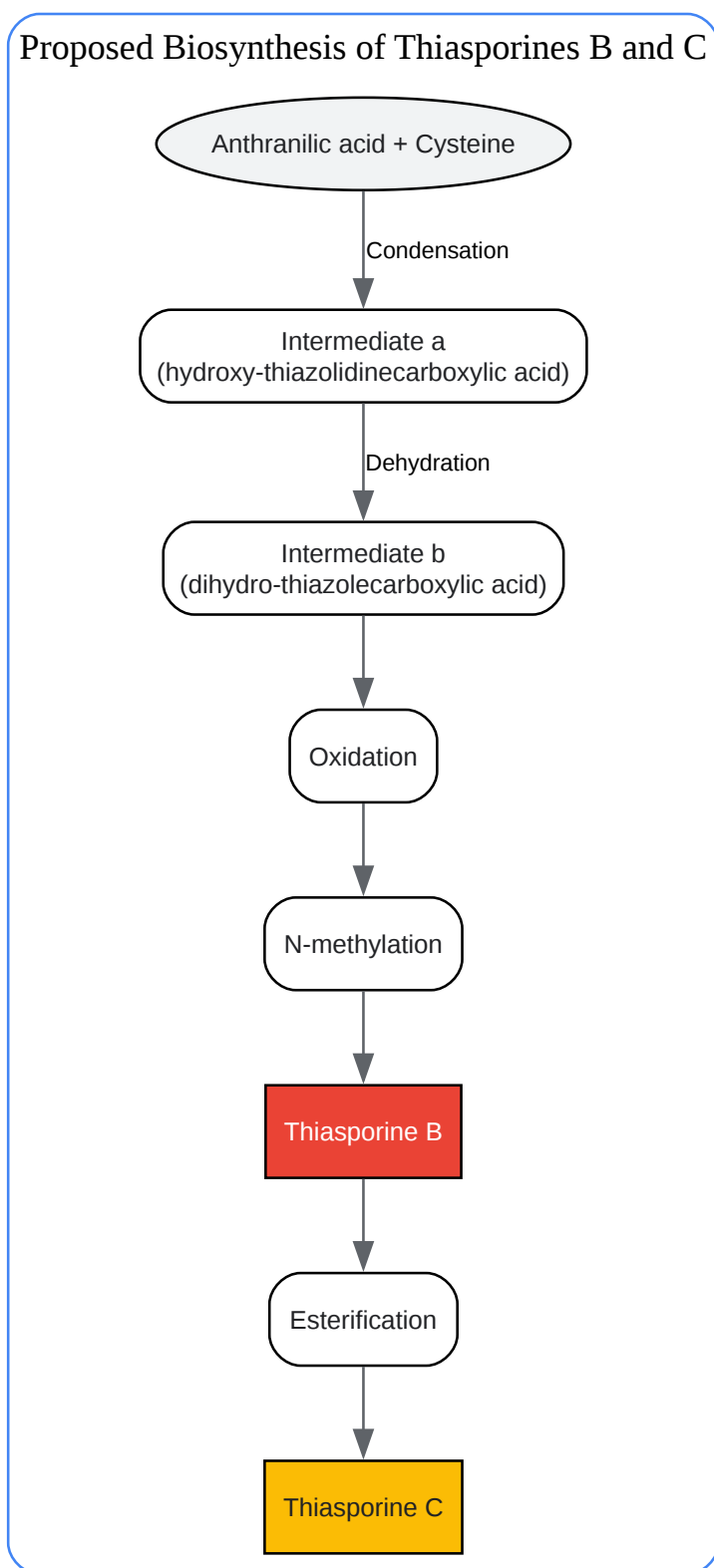
- The planar structures and molecular formulas of thiasporines B and C were determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive 1D (^1H and ^{13}C) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]

Proposed Biosynthesis of Thiasporines

While the biosynthetic gene cluster for thiasporines has not been experimentally characterized, a plausible biosynthetic pathway has been proposed based on their chemical structures.^[1] The pathway is thought to commence with the condensation of anthranilic acid and cysteine.

Proposed Biosynthetic Pathway Diagram

Proposed Biosynthesis of Thiasporines B and C

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Caption: Plausible biosynthetic pathway for thiasporines B and C.

This proposed pathway involves an initial condensation to form a hydroxy-thiazolidinecarboxylic acid intermediate, which then undergoes dehydration to form a dihydro-thiazolecarboxylic acid. Subsequent oxidation and N-methylation are proposed to yield thiasporine B. Thiasporine C is likely formed via the esterification of thiasporine B.^[1] Further enzymatic studies are required to validate this hypothesis.

Biological Activity and Signaling Pathways

The initial screening that led to the discovery of the thiasporines was based on the cytotoxic activity of the crude extract against a panel of non-small-cell lung cancer cell lines.^[1]

Biological Activity Data

Compound	Biological Activity	Cell Line	IC ₅₀ (μM)
Thiasporine A	Cytotoxicity	H2122 (non-small-cell lung cancer)	5.4
Thiasporine B	Not Reported	-	-
Thiasporine C	Not Reported	-	-

Currently, there is no published data on the specific biological activities of thiasporines B and C. Furthermore, the molecular target and the signaling pathways affected by thiasporine A have not been elucidated. The selective cytotoxicity of the initial extract suggests a specific mechanism of action that warrants further investigation.^[1]

Conclusion

The discovery of thiasporines B and C from the marine actinomycete *Actinomycetospira chlora* has provided the first definitive evidence for the natural occurrence of **4-phenylthiazole** analogs. Their structures have been elucidated through comprehensive spectroscopic analysis, and a plausible biosynthetic pathway has been proposed. The cytotoxic activity of the related thiasporine A suggests that this class of natural products may have therapeutic potential. However, significant research gaps remain. Future work should focus on the experimental validation of the biosynthetic pathway, a broader evaluation of the biological activities of all thiasporine analogs, and the identification of their molecular targets and associated signaling

pathways. The exploration of other marine and terrestrial microorganisms may also lead to the discovery of new, structurally diverse **4-phenylthiazole** natural products.

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